molecular formula C13H13N5 B2828539 5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 241822-43-5

5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2828539
CAS RN: 241822-43-5
M. Wt: 239.282
InChI Key: YKUPYTAFKAUWNK-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been synthesized through cyclization processes, revealing its potential in organic chemistry and materials science. For instance, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized using Ni(NO3)2, showcasing the compound's versatility in forming different derivatives (Repich et al., 2017).

Thermal and Chemical Reactivity

  • The compound undergoes interesting thermal reactions. For example, 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidinio-3-phenacylide exhibited thermal ring cleavage, demonstrating its reactivity and potential in developing new chemical processes (Hori et al., 1985).

Crystallography and Molecular Interactions

  • Crystallographic studies have shown that molecules of similar compounds form specific structures and interactions, like inversion dimers and π-stacking interactions. These findings are crucial for understanding the compound's behavior in solid-state physics and materials science (Dolzhenko et al., 2008).

Agricultural Applications

  • Derivatives of this compound have demonstrated significant herbicidal activities, indicating its potential use in agricultural chemistry. Synthesized derivatives showed high inhibition rates against various weeds, suggesting their applicability in weed control (Shen De-long, 2006).

Future Directions

The future directions for research on 5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and similar compounds could involve further exploration of their biological activities. Given their inhibitory effects on copper corrosion , these compounds could be studied for potential applications in metal protection. Additionally, their synthesis methods could be optimized for large-scale production .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

Similar compounds have been found to inhibit enzymes like cdk2 . They bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.

Biochemical Pathways

Similar compounds have been found to alter cell cycle progression and induce apoptosis within cells . This suggests that the compound may have a significant impact on cell proliferation and survival pathways.

Result of Action

Similar compounds have been found to significantly inhibit the growth of various cell lines . This suggests that the compound may have potential anti-proliferative effects.

Action Environment

The synthesis of similar compounds has been found to be influenced by reaction temperature , suggesting that environmental conditions could potentially affect the compound’s synthesis and stability.

properties

IUPAC Name

5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-8-10(2)18-13(14-9)16-12(17-18)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUPYTAFKAUWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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